REACTION_CXSMILES
|
[CH2:1]([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][C:11]=2[C:13]([F:16])([F:15])[F:14])[C:6]([C:17]2[CH:22]=[CH:21][C:20]([O:23]C)=[CH:19][C:18]=2[CH3:25])=[N:5]1)[CH:2]=[CH2:3].B(Br)(Br)Br.C1CCCCC=1>>[CH2:1]([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][C:11]=2[C:13]([F:16])([F:15])[F:14])[C:6]([C:17]2[CH:22]=[CH:21][C:20]([OH:23])=[CH:19][C:18]=2[CH3:25])=[N:5]1)[CH:2]=[CH2:3]
|
Name
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1-allyl-3-(4-methoxy-2-methylphenyl)-7-(trifluoromethyl)-1H-indazole
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Quantity
|
0.075 g
|
Type
|
reactant
|
Smiles
|
C(C=C)N1N=C(C2=CC=CC(=C12)C(F)(F)F)C1=C(C=C(C=C1)OC)C
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Name
|
|
Quantity
|
0.082 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C1=CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
Prepared
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)N1N=C(C2=CC=CC(=C12)C(F)(F)F)C1=C(C=C(C=C1)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.086 g | |
YIELD: CALCULATEDPERCENTYIELD | 117.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |